molecular formula C19H24N2O2 B1139434 Praziquantel D11 CAS No. 1246343-36-1

Praziquantel D11

Cat. No.: B1139434
CAS No.: 1246343-36-1
M. Wt: 323.5 g/mol
InChI Key: FSVJFNAIGNNGKK-DHCOBZMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Praziquantel-D11 is a deuterium-labeled analog of the anthelmintic drug praziquantel, specifically the (S)-enantiomer. Its molecular formula is C₁₉H₁₃D₁₁N₂O₂, with a molecular weight of 323.48 g/mol . The deuterium labeling minimizes isotopic interference, improving quantification accuracy in biological matrices .

Preparation Methods

Conventional Multi-Step Synthesis

Condensation-Acylation Route

The traditional synthesis of Praziquantel-D11 follows a multi-step pathway derived from non-deuterated praziquantel synthesis, with deuterium introduced at specific stages .

Key Steps:

  • Condensation Reaction:

    • Reacting β-phenethylamine with chloroacetyl chloride forms a chloroacetamide intermediate.

    • Conditions: Ice-water bath (0–5°C), triethylamine as a base, dichloromethane solvent .

    • Yield: ~85% .

  • Cyclization:

    • The intermediate undergoes cyclization using aminoacetaldehyde dimethyl acetal.

    • Catalyst: Methanesulfonic acid or concentrated H₂SO₄ .

    • Reaction Time: 24–48 hours at 40°C .

  • Acylation:

    • Cyclohexanecarbonyl chloride reacts with the cyclized product.

    • Solvent: Dichloromethane, room temperature .

    • Yield: 78–90% .

  • Deuteration:

    • Post-synthetic deuteration via H-D exchange using D₂O and Pd/C catalysts .

    • Deuterium Incorporation: >95% at methyl and aromatic positions .

Limitations:

  • Low regioselectivity in deuteration steps.

  • Requires purification via HPLC to isolate enantiomers (R/S-Praziquantel-D11) .

Ugi Four-Component Reaction (Ugi-4CR)

One-Pot Synthesis

A novel approach leverages the Ugi reaction to streamline synthesis, reducing steps and improving scalability .

Reaction Components:

  • Phenylethyl isocyanide (III)

  • Formaldehyde (VI)

  • Aminoacetaldehyde dimethyl acetal (V)

  • Cyclohexanecarboxylic acid (VII)

Procedure:

  • Ugi Reaction:

    • Components react in methanol at 25°C for 24 hours.

    • Yield: 89% (5 mmol scale) .

  • Pictet-Spengler Cyclization:

    • Acid-catalyzed (H₂SO₄ or methanesulfonic acid) cyclization forms the tetrahydroisoquinoline core .

    • Key Intermediate: N-(Dimethoxymethyl)-N-(2-oxo-2-(phenethylamino)ethyl)-cyclohexanecarboxamide .

  • Deuterium Integration:

    • Early-stage deuteration using deuterated formaldehyde (D₂CO) or deuterated cyclohexanecarboxylic acid .

Advantages:

  • 60–82% total yield on industrial scales (>1 mol) .

  • Avoids high-pressure hydrogenation steps .

Chiral Resolution of Enantiomers

Enantioselective Synthesis

(R)- and (S)-Praziquantel-D11 are synthesized via chiral auxiliaries or catalysts.

Methods:

  • Chiral Chromatography: HPLC with amylose-based columns separates enantiomers .

  • Asymmetric Hydrogenation:

    • Deuterated intermediates hydrogenated using Ru-BINAP catalysts.

    • Enantiomeric Excess (ee): >98% .

Data Table 1: Comparative Yields of Enantiomers

MethodYield (%)ee (%)Source
Chiral HPLC7299.5
Asymmetric Hydrogenation6598.2

Deuteration Techniques

H-D Exchange Reactions

Late-stage deuteration avoids complex intermediate synthesis .

Protocol:

  • Catalyst System: Pd/C-Pt/C (5 mol%) under D₂ atmosphere.

  • Solvent: D₂O or d₄-methanol.

  • Conditions: 120°C, 24 hours .

  • Deuterium Incorporation:

    • Methyl groups: >90% D₁₁ .

    • Aromatic positions: 70–85% .

Data Table 2: Deuteration Efficiency

Position% D-IncorporationCatalyst
Cyclohexyl-CH₃95Pd/C-Pt/C
Pyrazine-H82Ir-NHC

Industrial-Scale Production

Optimized Process (Patent EP3257852A1)

A cost-effective method suitable for large-scale synthesis :

Steps:

  • Condensation: β-Phenethylamine + aminoacetaldehyde dimethyl acetal.

  • Cyclization: HCl-mediated, 5–15°C.

  • Acylation: Cyclohexanecarbonyl chloride, K₂CO₃ base.

  • Deuteration: D₂O exchange at 40°C.

Key Metrics:

  • Purity: HPLC >99.8% .

  • Total Yield: 60% .

Challenges and Innovations

Regioselectivity in Deuteration

  • Issue: Non-selective D-incorporation in aromatic rings.

  • Solution: Directed ortho-metalation (DoM) with Ir catalysts .

Green Chemistry Approaches

  • Solvent-Free Ugi Reactions: Reduce waste and improve atom economy .

  • Biocatalytic Deuteration: Enzymatic methods using deuterated cofactors (under research) .

Chemical Reactions Analysis

Types of Reactions

Praziquantel-d11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Praziquantel-d11 can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with altered pharmacokinetic properties .

Scientific Research Applications

Pharmacokinetics

Pharmacokinetic Studies
Research has demonstrated significant inter-individual variability in the pharmacokinetics of Praziquantel and its enantiomers. A study identified optimal sampling time points for monitoring drug exposure, indicating that plasma concentrations measured at 4 hours post-administration correlate strongly with total drug exposure (AUC 8) for both total praziquantel and its active enantiomer, R-praziquantel . The findings suggest that pharmacogenetic factors may influence these variabilities, necessitating further studies to understand their impact on treatment outcomes.

Table 1: Pharmacokinetic Parameters of Praziquantel D11

ParameterValue
C_max (ng/mL)1254.4
AUC 8 (ng h/mL)1254.4
Optimal Sampling Time (h)4
Enantiomer ActivityR-praziquantel active

Treatment Efficacy

Efficacy Against Schistosomiasis
Praziquantel remains the cornerstone for treating schistosomiasis. A systematic review indicated a pooled cure rate of 89.2% for Schistosoma mansoni and 93.6% for Schistosoma haematobium with a standard dose of 40 mg/kg . The efficacy is further supported by studies showing high egg reduction rates post-treatment, highlighting the drug's effectiveness in diverse populations.

Case Study: Efficacy in School Children
In a study conducted in Nigeria, treatment with Praziquantel at a dosage of 40 mg/kg resulted in an 85.3% cure rate after eight weeks among school children infected with urinary schistosomiasis . This underscores the drug's reliability in pediatric populations.

Safety Assessments

Adverse Drug Reactions
While generally safe, Praziquantel has been associated with adverse effects. A case series from Eritrea reported visual abnormalities linked to the drug, raising concerns about dosing inaccuracies during mass drug administration campaigns . The study documented 61 cases of blurred vision following treatment, suggesting that careful monitoring and dosage adjustments are critical in vulnerable populations.

Table 2: Reported Adverse Effects of Praziquantel

Adverse EffectFrequency (%)
Abdominal PainCommon
VomitingCommon
Blurred VisionNotable (2.4%)
HeadacheCommon

Immunological Effects

Immunological Response Studies
Research has also explored the immunological effects of Praziquantel against schistosomiasis. A study indicated that higher doses could enhance immune responses against schistosomula, leading to significant reductions in worm burden . This suggests that optimizing dosing regimens could improve treatment outcomes by leveraging the immune system's capabilities.

Comparison with Similar Compounds

Comparison with Deuterated Analogs

(R)-Praziquantel-D11

  • Structure and Activity : (R)-Praziquantel-D11 is the deuterated form of the active enantiomer of praziquantel. While (S)-Praziquantel-D11 is metabolically inert, the (R)-enantiomer retains antischistosomal activity, acting as a partial agonist of the human 5-HT2B receptor .
  • Applications : (R)-Praziquantel-D11 is used to study enantiomer-specific pharmacokinetics and receptor interactions, contrasting with the analytical role of its (S)-counterpart .

Tolcapone-D7

  • Structure and Target: Tolcapone-D7, another deuterated compound, inhibits catechol-O-methyltransferase (COMT) and is unrelated structurally or functionally to praziquantel derivatives. This highlights the diversity of deuterated compounds in research, where isotopic labeling serves distinct purposes (e.g., metabolic stability vs. analytical standardization) .

Table 1: Key Deuterated Analogs of Praziquantel

Compound Target/Application Activity in Parasites Role in Research Reference
(S)-Praziquantel-D11 LC-MS internal standard Inactive Pharmacokinetic quantification
(R)-Praziquantel-D11 5-HT2B receptor agonist Active Enantiomer-specific mechanisms
Tolcapone-D7 COMT inhibitor (neurotransmitter metabolism) N/A Metabolic studies

Structural Analogs and Derivatives

Praziquantel Related Compound A

  • Structure : This analog lacks the cyclohexylcarbonyl group of praziquantel, instead retaining a benzoyl moiety. Its molecular formula is C₁₉H₁₈N₂O₂ (MW: 306.36 g/mol) .

Benzothiazole Derivatives (4a-c)

  • Efficacy : Certain benzothiazole derivatives exhibit 100% worm mortality at 10 µg/mL, comparable to praziquantel, but through undefined mechanisms .

Pharmacokinetic and Mechanistic Comparisons

Analytical Utility vs. Therapeutic Use

  • (S)-Praziquantel-D11’s role is non-therapeutic, contrasting with racemic praziquantel, which achieves 87.5–93.5% egg reduction rates (ERR) in schistosomiasis .
  • Racemic praziquantel’s synthesis involves chiral resolution to isolate the active (R)-enantiomer, whereas (S)-Praziquantel-D11 is synthesized via deuteration for analytical stability .

Mechanisms of Action

  • Praziquantel : Disrupts calcium homeostasis in parasites, causing tegument damage and paralysis .

Table 2: Comparative Efficacy and Mechanisms

Compound Mechanism of Action Efficacy (ERR or Mortality) Clinical/Research Use Reference
Racemic Praziquantel Calcium influx, tegument disruption 87.5–93.5% ERR First-line schistosomiasis
Benzothiazole 4a-c Undefined 100% mortality at 10 µg/mL Novel drug development
(S)-Praziquantel-D11 N/A (analytical standard) N/A Quantification in bioassays

Biological Activity

Praziquantel D11, a deuterated analog of praziquantel (PZQ), is primarily recognized for its anthelmintic properties, particularly in treating parasitic infections such as schistosomiasis. This article delves into the biological activity of this compound, exploring its pharmacological mechanisms, efficacy, and implications in clinical settings.

Overview of this compound

Chemical Properties:

  • Molecular Formula: C₁₉H₁₃D₁₁N₂O₂
  • Molecular Weight: Approximately 323.48 g/mol

This compound is designed to enhance stability and improve pharmacokinetic studies by incorporating deuterium, which serves as an internal standard in quantification assays.

The biological activity of this compound is closely related to that of its parent compound, praziquantel. The proposed mechanisms include:

  • Calcium Channel Modulation: Praziquantel is believed to target the β subunits of voltage-gated calcium channels in schistosomes, leading to increased calcium influx and subsequent muscle contraction and paralysis of the parasites .
  • Tegumental Damage: The drug induces extensive vesiculation and rupture of the tegument (outer layer) of schistosomes, facilitating immune response and clearance by the host .
  • Metabolic Disruption: It inhibits glucose uptake and reduces glycogen levels in parasites, impairing their energy metabolism .

Case Studies and Meta-Analyses

  • Efficacy Against Schistosomiasis:
    • A systematic review indicated that a single dose of 40 mg/kg praziquantel yields a cure rate (CR) of approximately 89.8% for schistosomiasis, with egg reduction rates (ERR) reaching up to 95% .
    • In Ethiopia, studies demonstrated a CR of 93.6% for S. haematobium and 89.2% for S. mansoni infected individuals following treatment with praziquantel .
  • Pharmacogenetic Variations:
    • Research has shown that genetic variations in drug-metabolizing enzymes can significantly influence plasma concentrations and treatment outcomes among patients receiving praziquantel . This highlights the importance of personalized medicine in optimizing treatment efficacy.

Comparative Efficacy Table

Study LocationPathogenDosage (mg/kg)Cure Rate (%)Egg Reduction Rate (%)
EthiopiaS. mansoni4089.290.2
EthiopiaS. haematobium4093.685
Southeast AsiaOpisthorchis25Not specifiedNot specified

Adverse Effects

Common adverse effects reported following praziquantel administration include:

  • Abdominal pain
  • Vomiting
  • Headache
  • Diarrhea
  • Bloody stool .

Monitoring for these effects is crucial, especially in mass drug administration (MDA) campaigns targeting schoolchildren and vulnerable populations .

Q & A

Basic Research Questions

Q. What is the pharmacological significance of deuterium labeling in Praziquantel D11, and how does it influence metabolic stability compared to non-deuterated Praziquantel?

  • Methodological Answer : Deuterium labeling (e.g., in the D11 isotopologue) reduces metabolic degradation by replacing hydrogen with deuterium at specific positions, slowing cytochrome P450-mediated oxidation. To assess metabolic stability, researchers should conduct in vitro hepatocyte or microsomal assays with LC-MS/MS quantification, comparing half-life (t½) and intrinsic clearance (CLint) between deuterated and non-deuterated forms. Variability in preparation protocols (e.g., solvent choice, concentration) can affect results, necessitating standardized protocols .

Q. How do the enantiomeric differences between (R)- and (S)-Praziquantel D11 impact their biological activity and experimental design?

  • Methodological Answer : (R)-Praziquantel D11 is the therapeutically active enantiomer, acting as a partial 5-HT2B receptor agonist, while (S)-Praziquantel D11 is inactive and potentially toxic. Researchers must use chiral separation techniques (e.g., HPLC with chiral columns) to isolate enantiomers and validate purity (>98%) before functional assays. Dose-response curves in Schistosoma motility assays or 5-HT2B receptor binding studies (e.g., radioligand displacement) should confirm enantiomer-specific activity .

Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is optimal for detecting this compound in plasma or tissue samples. Deuterium labeling introduces a mass shift (+11 Da), enabling differentiation from endogenous compounds. Validate methods using calibration curves with deuterated internal standards (e.g., Praziquantel D4) to correct for matrix effects and ionization efficiency .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioavailability data for this compound across preclinical studies?

  • Methodological Answer : Variability in bioavailability often stems from differences in formulation (e.g., lipid-based vs. aqueous carriers) or species-specific metabolism. To resolve discrepancies, standardize pharmacokinetic protocols:

  • Use crossover designs in animal models (e.g., rodents, sheep) to control inter-individual variability.
  • Apply population pharmacokinetic modeling (e.g., NONMEM) to account for covariates like body weight and hepatic function.
  • Cross-validate findings with in silico simulations (e.g., GastroPlus) to predict absorption dynamics .

Q. What experimental strategies are effective in elucidating the partial agonism of this compound at the 5-HT2B receptor?

  • Methodological Answer :

  • Receptor Binding Assays : Perform competitive binding studies with [³H]-LSD or [³H]-ketanserin to determine binding affinity (Ki).
  • Functional Assays : Use calcium flux assays (FLIPR) or ERK phosphorylation assays in HEK293 cells expressing human 5-HT2B receptors. Compare Emax and EC50 values to full agonists (e.g., serotonin).
  • Structural Studies : Conduct molecular dynamics simulations to analyze deuterium’s impact on ligand-receptor interactions, focusing on transmembrane domains 3 and 5 .

Q. How should researchers design combination therapy studies to enhance this compound’s efficacy against drug-resistant helminths?

  • Methodological Answer :

  • In Vitro Screening : Test synergistic effects with oxfendazole or albendazole using checkerboard assays to calculate fractional inhibitory concentration indices (FICIs).
  • In Vivo Validation : Use randomized controlled trials in naturally infected hosts (e.g., sheep), stratifying cohorts by parasite burden. Monitor cyst viability via ultrasonography and post-treatment histopathology.
  • Resistance Monitoring : Employ PCR-based detection of β-tubulin or SmTOR mutations to track resistance emergence .

Q. What statistical approaches are robust for analyzing clustered data in population-level this compound efficacy trials?

  • Methodological Answer : For clustered data (e.g., school-level schistosomiasis trials), use mixed-effects logistic regression with random intercepts for clusters. Adjust for covariates (e.g., age, baseline infection intensity) and report cluster-robust standard errors. Pre-specify sensitivity analyses to handle missing data (e.g., multiple imputation) and confirm assumptions of missingness mechanisms (e.g., MCAR via Little’s test) .

Q. Methodological Considerations Table

Research Aspect Recommended Technique Key References
Metabolic StabilityLC-MS/MS with deuterated internal standards
Enantiomer PurityChiral HPLC (>98% purity threshold)
Receptor Binding AffinityRadioligand displacement (Ki determination)
Combination Therapy DesignCheckerboard FICI analysis

Properties

IUPAC Name

2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/i1D2,2D2,3D2,7D2,8D2,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVJFNAIGNNGKK-DHCOBZMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677345
Record name 2-[(~2~H_11_)Cyclohexanecarbonyl]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246343-36-1
Record name 2-[(~2~H_11_)Cyclohexanecarbonyl]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.